molecular formula C17H23N3O2 B11027848 N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No.: B11027848
M. Wt: 301.4 g/mol
InChI Key: FFLXBNFRQNGMHI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves the following steps:

    Formation of the Decahydroquinoxalin-2-yl Intermediate: This step involves the cyclization of appropriate precursors under specific conditions to form the decahydroquinoxalin-2-yl intermediate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methylphenyl acetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

InChI

InChI=1S/C17H23N3O2/c1-11-6-8-12(9-7-11)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h6-9,13-15,19H,2-5,10H2,1H3,(H,18,21)(H,20,22)

InChI Key

FFLXBNFRQNGMHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2

Origin of Product

United States

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